molecular formula C23H20N4O3S2 B2525046 4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 442556-99-2

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2525046
CAS No.: 442556-99-2
M. Wt: 464.56
InChI Key: PAAUVXMCHGFNLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H20N4O3S2 and its molecular weight is 464.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound with potential therapeutic applications. This compound integrates a sulfonamide group, a thiazole ring, and a pyridine moiety, which are known to contribute to various biological activities, including antimicrobial and anticancer effects. Understanding its biological activity is crucial for evaluating its potential as a drug candidate.

Structural Characteristics

The molecular formula of the compound is C23H20N4O3S2C_{23}H_{20}N_{4}O_{3}S_{2}. Its structure features:

  • Benzamide Core : Provides a scaffold for biological activity.
  • Sulfamoyl Group : Known for its role in medicinal chemistry.
  • Thiazole and Pyridine Rings : Contribute to the compound's interaction with biological targets.

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound may act as an inhibitor of certain kinases or other enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications in the thiazole and pyridine rings can enhance the inhibitory effects on cancer cell lines, such as:

  • HT-29 (Colon Cancer)
  • BT-20 (Breast Cancer)
  • CCRF-CEM (Leukemia)

In one study, derivatives of thiazole were evaluated for their Src kinase inhibitory activities, revealing promising results in inhibiting cell proliferation at concentrations around 50μM50\,\mu M .

CompoundCell LineInhibition (%) at 50 μM
8aHT-2964%
8bBT-2071%
8cCCRF-CEM65%

Antimicrobial Activity

Sulfonamide derivatives are well-documented for their antimicrobial properties. The presence of the sulfamoyl group in this compound suggests potential activity against bacterial infections. Research has indicated that similar compounds can exhibit effective inhibition against various pathogens.

Case Studies

  • Src Kinase Inhibition : A study on N-benzyl substituted thiazole derivatives demonstrated that certain modifications led to enhanced Src kinase inhibition, correlating with increased anticancer activity .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that lipophilicity and cellular uptake significantly influence their anticancer efficacy. Compounds with higher Log P values showed improved cell proliferation inhibition .
  • Pharmacokinetics : The pharmacokinetic profiles of similar compounds suggest favorable absorption and distribution characteristics, making them viable candidates for further development .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2/c1-27(15-17-7-3-2-4-8-17)32(29,30)19-12-10-18(11-13-19)22(28)26-23-25-21(16-31-23)20-9-5-6-14-24-20/h2-14,16H,15H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUVXMCHGFNLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.